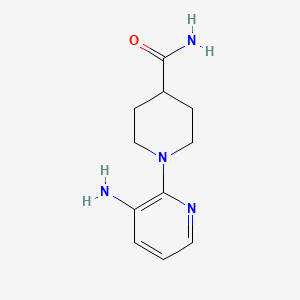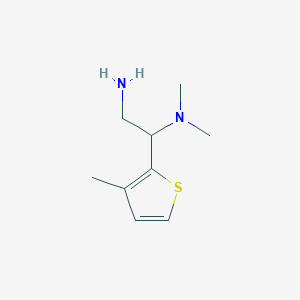![molecular formula C13H17NO2 B1285031 3-Benzo[1,3]dioxol-5-ylméthyl-pipéridine CAS No. 955314-95-1](/img/structure/B1285031.png)
3-Benzo[1,3]dioxol-5-ylméthyl-pipéridine
Vue d'ensemble
Description
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is characterized by the presence of a benzo[1,3]dioxole ring attached to a piperidine moiety
Applications De Recherche Scientifique
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may influence protein-related pathways.
Result of Action
Some compounds related to 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine have shown potent growth inhibition properties against certain human cancer cell lines .
Analyse Biochimique
Biochemical Properties
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as HeLa and A549, 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine induces apoptosis and causes cell cycle arrest in the S-phase and G2/M-phase . These effects are indicative of its potential as an antitumor agent.
Molecular Mechanism
At the molecular level, 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to induce apoptosis in cancer cells is mediated through its interaction with key signaling molecules involved in the apoptotic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, in animal studies, high doses of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine have been associated with hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles .
Subcellular Localization
The subcellular localization of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . Understanding the subcellular localization of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine is essential for elucidating its mechanism of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine typically involves the reaction of piperonal with piperidine in the presence of a suitable catalyst. One common method includes the use of ethanol as a solvent and piperidine hydrochloride as a catalyst . The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzo[1,3]dioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo[1,3]dioxol-5-ylmethylene-cyclohexyl-amine
- 5-Dimethoxymethyl-benzo[1,3]dioxole
- 6-Nitro-benzo[1,3]dioxol-5-ylamine
- Benzo[1,3]dioxol-5-ylmethylene-methyl-amine
- N-Benzo[1,3]dioxol-5-yl-acetamide
Uniqueness
3-Benzo[1,3]dioxol-5-ylmethyl-piperidine is unique due to its specific structural combination of a benzo[1,3]dioxole ring and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-11(8-14-5-1)6-10-3-4-12-13(7-10)16-9-15-12/h3-4,7,11,14H,1-2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIVRLDNRBEOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588812 | |
| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955314-95-1 | |
| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)


![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)


![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)
